molecular formula C13H21NO4 B14096781 1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate

Cat. No.: B14096781
M. Wt: 255.31 g/mol
InChI Key: DPPXZBFJGOVYMW-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of tert-butyl and ethyl ester groups attached to the pyrrolidine ring, along with a methylidene group at the 4-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is used to neutralize the hydrogen chloride generated during the reaction.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the specific reaction, but typically involve appropriate solvents and temperature control.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, binding to the active site of enzymes and altering their activity. It may also interact with receptors or ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a pyrrolidine ring.

    tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperazine ring and has a hydrazino group instead of a methylidene group.

    1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound has a similar pyrrolidine ring structure but lacks the ethyl ester and methylidene groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h10H,2,6-8H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPXZBFJGOVYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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